N-Boc-O-(4-bromobutyl)-L-tyrosine
Description
N-Boc-O-(4-bromobutyl)-L-tyrosine is a protected derivative of the amino acid L-tyrosine. Its structure features two key modifications:
- N-Boc (tert-butoxycarbonyl) group: Protects the α-amino group during peptide synthesis, preventing unwanted side reactions .
- O-(4-bromobutyl) group: A brominated alkyl chain attached to the phenolic oxygen of tyrosine. The bromide serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .
This compound is primarily used in organic synthesis, particularly in peptide chemistry and bioconjugation, where the bromine atom enables downstream derivatization. Its molecular formula is C₁₈H₂₅BrNO₅, with a molecular weight of 430.33 g/mol .
Properties
Molecular Formula |
C18H26BrNO5 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2S)-3-[4-(4-bromobutoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-17(23)20-15(16(21)22)12-13-6-8-14(9-7-13)24-11-5-4-10-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
InChI Key |
OHDBYIAPAANYAO-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(4-bromobutyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 4-Bromobutyl Group: The hydroxyl group of the protected tyrosine is then reacted with 4-bromobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobutyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-O-(4-bromobutyl)-L-tyrosine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Deprotection Reactions: The free amine form of the compound.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
N-Boc-O-(4-bromobutyl)-L-tyrosine can be utilized as a building block for the synthesis of novel antitumor agents. The incorporation of bromobutyl moieties enhances the lipophilicity and biological activity of peptide conjugates. For instance, studies have shown that derivatives of L-tyrosine can be loaded onto nanoparticles for targeted drug delivery, which improves the efficacy of chemotherapeutic agents against resistant cancer cell lines .
Peptide Synthesis
The compound serves as an important intermediate in peptide synthesis. The Boc (tert-butyloxycarbonyl) protection group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptides that may exhibit enhanced biological activities. This method is particularly useful in synthesizing cyclic peptides and peptidomimetics that can modulate biological pathways or act as enzyme inhibitors .
Biochemical Research
Quantitative Structure-Activity Relationship (QSAR) Studies
this compound has been included in QSAR studies aimed at predicting the biological activity of L-tyrosine derivatives against specific targets such as metalloproteinases. These studies utilize molecular descriptors to correlate chemical structure with biological activity, providing insights into how modifications to the L-tyrosine scaffold can enhance inhibitory effects .
Molecular Docking Studies
Molecular docking studies involving this compound have demonstrated its potential as a ligand for various receptors. The interactions between the compound and target proteins can be analyzed to identify key structural features that contribute to binding affinity and specificity. This information is vital for the rational design of new therapeutic agents .
Neuroscience Applications
Neurotransmitter Precursor
As a derivative of L-tyrosine, this compound may influence neurotransmitter synthesis. Tyrosine is a precursor for dopamine and norepinephrine, neurotransmitters involved in mood regulation and cognitive function. Research indicates that supplementation with tyrosine can enhance cognitive performance under stress, suggesting that derivatives like this compound could be explored for similar effects in clinical settings .
Synthetic Methodologies
Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound. Innovative approaches using safer reagents and conditions have been developed, allowing for high-purity synthesis suitable for industrial applications . These methods not only enhance productivity but also reduce environmental impact.
Case Study: Antitumor Activity
| Compound | Delivery Method | Cell Line | Viability Reduction (%) |
|---|---|---|---|
| L-Tyrosine Loaded Nanoparticles | Nanoparticle Delivery | B16F10 (Melanoma) | 40% |
Case Study: QSAR Analysis
| Descriptor | Value | Correlation Coefficient (R²) |
|---|---|---|
| Molecular Size | Varies | >0.921 |
| Degree of Branching | Varies | >0.900 |
Mechanism of Action
The mechanism of action of N-Boc-O-(4-bromobutyl)-L-tyrosine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The 4-bromobutyl group can participate in covalent bonding with nucleophilic sites on target molecules, while the Boc group can be removed to reveal the active amine form.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related tyrosine derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity Differences: The 4-bromobutyl group enables nucleophilic substitutions (e.g., with amines or thiols), making it superior to non-halogenated analogs like benzyl or cyclohexyl derivatives for click chemistry . Boc-Tyr(2-Br-Z)-OH’s aromatic bromine offers orthogonal stability under acidic conditions but requires harsh reagents (e.g., HF) for deprotection, limiting its use in large-scale synthesis .
Steric and Electronic Effects :
- Longer alkyl chains (e.g., 5-bromopentyl ) reduce reaction rates in SN2 mechanisms compared to 4-bromobutyl due to increased steric bulk .
- Benzyl and cyclohexyl groups enhance solubility in organic solvents but lack the reactive handle provided by bromine .
Applications: this compound is favored for creating prodrugs or antibody-drug conjugates, where the bromide facilitates covalent bonding to targeting molecules . N-Boc-O-benzyl-L-tyrosine is more suited for traditional peptide synthesis with straightforward hydrogenolytic deprotection .
Biological Activity
N-Boc-O-(4-bromobutyl)-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in various biological processes. This compound is notable for its potential applications in drug development, particularly in the synthesis of biologically active compounds. This article explores the biological activities associated with this compound, including its antioxidant properties, effects on cell proliferation, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of L-tyrosine and a bromobutyl side chain. This structure enhances its stability and solubility, making it suitable for various biochemical applications.
1. Antioxidant Activity
L-tyrosine derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that the phenolic structure of L-tyrosine contributes to its ability to neutralize reactive oxygen species (ROS) effectively .
2. Antiproliferative Effects
Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, experiments conducted on MCF-7 breast cancer cells demonstrated that this compound inhibited cell growth at sub-cytotoxic concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
3. Neuroprotective Potential
Given its structural similarity to neurotransmitters, this compound may influence neurotransmitter pathways. Studies suggest that derivatives of L-tyrosine can enhance dopamine production in neuronal cells, potentially offering therapeutic avenues for conditions like Parkinson's disease .
Case Studies
A recent study explored the effects of this compound on neuroblastoma cells. The findings indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of oxidative stress. This suggests that the compound not only acts as an antioxidant but also may induce stress responses in malignant cells .
In another investigation focusing on its antibacterial properties, this compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was highlighted as a potential mechanism for its antibacterial effects .
Q & A
Q. How can combinatorial genomics improve microbial production of L-tyrosine precursors for this compound?
- Approach :
Transcriptional Engineering : Use global mutagenesis (e.g., error-prone PCR on rpoD or rpoA) to enhance shikimate pathway flux in E. coli.
Screening : Employ high-throughput LC-MS to identify high-yield mutants.
Metabolic Flux Analysis : Optimize carbon allocation using ¹³C-labeled glucose tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
